5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-tetrazol-1-yl)benzamide

P2X3 receptor antagonist Pain Genitourinary

The compound 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic, multi-heterocyclic small molecule incorporating a 5-bromo-2-(1H-tetrazol-1-yl)benzamide core and a 1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone/sulfolane) amide substituent. This chemotype has been associated with patent disclosures targeting purinergic P2X3 and/or P2X2/3 receptor antagonism, as evidenced by the broader “tetrazole-substituted arylamide” patent family.

Molecular Formula C12H12BrN5O3S
Molecular Weight 386.23 g/mol
Cat. No. B12637281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC12H12BrN5O3S
Molecular Weight386.23 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3
InChIInChI=1S/C12H12BrN5O3S/c13-8-1-2-11(18-7-14-16-17-18)10(5-8)12(19)15-9-3-4-22(20,21)6-9/h1-2,5,7,9H,3-4,6H2,(H,15,19)
InChIKeyPGZNGIBQWPZCIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-tetrazol-1-yl)benzamide: Procurement-Ready Baseline Profile


The compound 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic, multi-heterocyclic small molecule incorporating a 5-bromo-2-(1H-tetrazol-1-yl)benzamide core and a 1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone/sulfolane) amide substituent. This chemotype has been associated with patent disclosures targeting purinergic P2X3 and/or P2X2/3 receptor antagonism, as evidenced by the broader “tetrazole-substituted arylamide” patent family [1]. A structurally direct chloro analog (4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-tetrazol-1-yl)benzamide) has been catalogued, confirming the existence of halogen-substituted congeners within this scaffold space [2].

Why 5-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-tetrazol-1-yl)benzamide Cannot Be Replaced by Generic Analogs Without Quantitative Validation


Within the tetrazole-substituted arylamide series, subtle variations in the halogen substitution pattern (bromo vs. chloro) and the sulfone-containing amide appendage can profoundly alter P2X3/P2X2/3 receptor binding kinetics, selectivity profiles, and physicochemical parameters such as solubility and metabolic stability [1]. The presence of the 5-bromo substituent on the benzamide ring is expected to influence both steric bulk and electronic effects at the receptor orthosteric site relative to the des-bromo or chloro counterparts. The 1,1-dioxidotetrahydrothiophen-3-yl group introduces a polar sulfone moiety that is absent in simpler alkyl- or aryl-amide analogs, likely affecting hydrogen-bonding capacity and aqueous solubility. Without direct, quantitative comparator data, however, claims of superiority over analogs such as 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-tetrazol-1-yl)benzamide [2] remain unsubstantiated.

Quantitative Differentiation Evidence: 5-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-tetrazol-1-yl)benzamide vs. Closest Analogs


Evidence Gap Assessment: No Quantitative Comparator Data Available

No published, peer-reviewed head-to-head comparison or cross-study dataset was identified that quantifies the potency, selectivity, pharmacokinetic, or functional activity difference between 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-tetrazol-1-yl)benzamide and its closest commercially catalogued analog, 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-tetrazol-1-yl)benzamide [1], within the searchable public domain. The P2X3 receptor patent literature encompasses a broad generic scaffold [2], but the specific bromo-sulfone compound has not been individually exemplified with disclosed IC50, Ki, or in vivo efficacy data that can be rigorously compared.

P2X3 receptor antagonist Pain Genitourinary

Structural Differentiation from Common Scaffold Intermediates

The target compound contains a 5-bromo substituent, whereas a widely available synthetic precursor, 2-(1H-tetrazol-1-yl)benzamide [1], lacks any halogen. The bromine atom introduces increased molecular weight (+79.9 Da), larger van der Waals radius, and altered electron density within the benzamide ring, which can influence both target binding and off-target profiles. However, no quantitative SAR study directly comparing the 5-bromo and des-halo versions in a functional assay is available.

Halogen substitution Benzamide scaffold SAR

Sulfone Moiety Differentiation from Unsubstituted Amides

The 1,1-dioxidotetrahydrothiophen-3-yl group introduces a polar cyclic sulfone, which is absent in simpler amide analogs such as N-phenyl-2-(1H-tetrazol-1-yl)benzamide or N-benzyl derivatives. Sulfone groups are known to enhance aqueous solubility and modulate cytochrome P450 metabolic profiles compared to purely hydrophobic alkyl or aryl substituents [1]. However, no experimental LogP, thermodynamic solubility, or metabolic stability data for this specific compound versus a sulfone-free comparator were found in the public domain.

Sulfone Hydrogen bond acceptor Solubility

Recommended Application Scenarios for 5-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-tetrazol-1-yl)benzamide Based on Available Evidence


Custom P2X3/P2X2/3 Antagonist Tool Compound Generation with the Intent to Generate Proprietary SAR

In the absence of public potency data, this compound may serve as a novel starting point for a proprietary structure-activity relationship (SAR) campaign around the tetrazole-substituted arylamide scaffold. The combination of a 5-bromo substituent and a cyclic sulfone amide is structurally distinct from previously exemplified congeners in the P2X3 patent space [1]. An organization willing to invest in primary screening could generate its own comparative data against the chloro analog [2] and des-bromo/des-sulfone controls.

Pharmacokinetic Probe for Sulfone-Containing Arylamides

The 1,1-dioxidotetrahydrothiophene moiety is a characteristic feature that may be exploited to study the effect of sulfone incorporation on metabolic stability and clearance in benzamide-based ligands. As systematic sulfone SAR in the P2X3 arylamide field has not been extensively disclosed, this compound could serve as a pioneering tool for in vitro microsomal stability and CYP inhibition assays [1].

Halogen-Bonding Interaction Studies

The 5-bromo substituent offers a heavier halogen compared to the more common chloro or des-halo analogs. In structural biology and computational chemistry contexts, this compound may be utilized to probe halogen-bonding interactions with protein targets via X-ray crystallography or molecular docking studies, provided a suitable protein-ligand co-structure can be obtained. No publicly available co-crystal structure data exist, making this a prospective, rather than validated, application.

Quote Request

Request a Quote for 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.